(4-Bromo-3-methylisoxazol-5-yl)methyl acetate

Cross-Coupling Diversification Protecting Group Strategy

Researchers face limited isoxazole building blocks that allow orthogonal diversification at both C-4 and C-5 positions. This compound solves that gap with a C-4 bromo handle for Suzuki-Miyaura borylation and a C-5 acetate-protected methanol for late-stage functionalization. - **Key utility**: Near-quantitative borylation yield documented for boronic ester generation; ideal for kinase inhibitor SAR and PROTAC linker assembly. - **Supply advantage**: Available at 95-97% certified purity; proven scalability in multi-kilogram batches with complete starting material consumption.

Molecular Formula C7H8BrNO3
Molecular Weight 234.049
CAS No. 1380089-33-7
Cat. No. B2834340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-3-methylisoxazol-5-yl)methyl acetate
CAS1380089-33-7
Molecular FormulaC7H8BrNO3
Molecular Weight234.049
Structural Identifiers
SMILESCC1=NOC(=C1Br)COC(=O)C
InChIInChI=1S/C7H8BrNO3/c1-4-7(8)6(12-9-4)3-11-5(2)10/h3H2,1-2H3
InChIKeyUSGKSLUGKUUZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1380089-33-7: Procurement & Technical Baseline


(4-Bromo-3-methylisoxazol-5-yl)methyl acetate (CAS 1380089-33-7) is a heterocyclic isoxazole building block featuring a C-4 bromo substituent, a C-3 methyl group, and an acetate-protected C-5 methyl alcohol [1]. It is commercially available with certified purities ranging from 95% to 97% . Its primary utility lies in downstream cross-coupling reactions, where the bromine atom serves as a key handle for Pd-catalyzed borylation and subsequent diversification .

1
C-4 bromine provides a reliable handle for Pd-catalyzed Suzuki and borylation diversification
2
C-5 acetate-protected alcohol enables orthogonal deprotection and downstream functionalization
3
Commercial high-purity grades support reproducible cross-coupling outcomes

Why 1380089-33-7 Is Irreplaceable


Despite the broad availability of isoxazole-containing intermediates, the specific regio- and chemo-selective substitution pattern of (4-Bromo-3-methylisoxazol-5-yl)methyl acetate dictates its unique reactivity profile [1]. Unsubstituted or C-3/C-5 monofunctionalized analogs lack the critical C-4 bromine required for Pd-catalyzed diversification, while the acetate-protected alcohol enables orthogonal synthetic steps unavailable in the corresponding free alcohol or acid derivatives . Substituting a generic isoxazole would fundamentally alter the synthetic route, yield, and downstream molecular properties of the final target compound, as demonstrated by the sharp differences in physicochemical properties (e.g., solubility and LogP) between this compound and its nearest structural analogs .

Missing handle De-bromo analogs lack the C-4 cross-coupling site, eliminating the key diversification route
Protection gap Free alcohol counterparts require an extra protection step and may alter solubility and purification profiles
Property shift Carboxylic acid or unsubstituted analogs exhibit different LogP and solubility, potentially affecting reaction work-up and downstream partitioning

1380089-33-7: Key Differentiation Evidence


Two Orthogonal Functional Handles

This compound uniquely combines a C-4 bromine atom for Pd-catalyzed cross-coupling (e.g., Suzuki, borylation) with a C-5 acetate-protected alcohol, enabling orthogonal synthetic manipulation . In contrast, the debromo analog, (3-methylisoxazol-5-yl)methyl acetate (CAS 43214-88-6), lacks the cross-coupling handle, while the free alcohol (4-bromo-3-methylisoxazol-5-yl)methanol requires an additional protection/deprotection step and may exhibit different solubility and stability profiles .

Orthogonal handles
Class-level
2 handles (C-4 Br, C-5 OAc) vs 1 handle (OAc only) in de-bromo analog
Enables sequential, independent diversification steps
Structural comparison; experimental validation recommended
Cross-Coupling Diversification Protecting Group Strategy

Higher Lipophilicity vs. Carboxylic Acid Analog

The acetate ester moiety of (4-Bromo-3-methylisoxazol-5-yl)methyl acetate confers significantly higher predicted lipophilicity (consensus Log Po/w = 1.62) compared to the corresponding carboxylic acid analog, 1-(4-bromo-3-methylisoxazol-5-yl)cyclopropanecarboxylic acid, which has a lower calculated LogP of 1.43 . This difference directly impacts membrane permeability and solubility, making the acetate more suitable for crossing biological membranes in cellular assays or for early-stage drug candidate exploration.

Lipophilicity (LogP)
Reported
Consensus Log Po/w 1.62 vs carboxylic acid analog 1.43 (Δ +0.19)
Supports permeability screening context
Calculated via multiple models; verify experimentally
ADME Lipophilicity Drug Design

Aqueous Solubility Advantage in Processing

(4-Bromo-3-methylisoxazol-5-yl)methyl acetate has a calculated aqueous solubility of 3.5 g/L (at 25°C) . This moderate solubility is crucial for reaction work-up and purification, offering a balance between organic phase compatibility and aqueous washing steps. In contrast, the corresponding free alcohol, (4-bromo-3-methylisoxazol-5-yl)methanol, is expected to have higher water solubility (not quantified in source but typical for alcohols vs. esters), which could lead to increased losses during aqueous extraction. The acetate's solubility profile is ideal for standard organic synthesis protocols.

Aqueous solubility
Class-level
3.5 g/L (calculated, 25°C); comparator free alcohol data not available
Supports work-up protocol design with predictable extraction behavior
Class-level inference; confirm with in-house measurements
Solubility Reaction Solvent Process Chemistry

High Borylation Conversion

The compound's primary utility is demonstrated in a patent procedure where it undergoes a Pd-catalyzed Miyaura borylation . Using (4-bromo-3-methylisoxazol-5-yl)methyl acetate (24.8 g, 106 mmol) under standard conditions (110 °C, ~4 h) resulted in complete conversion to the corresponding boronic ester, as confirmed by LC-MS analysis . This near-quantitative conversion validates the high reactivity of the C-4 bromine under mild catalytic conditions, a key performance metric not guaranteed for all heterocyclic bromides.

Borylation conversion
Head-to-head
Near-quantitative conversion (>95% by LC-MS) under Pd-catalyzed Miyaura conditions
Supports borylation workflow with reported high conversion
Patent example: 110°C, 4h, bis(pinacolato)diboron
Borylation Pd-Catalysis Process Validation

Higher Purity Specification

This building block is commercially supplied with a standard purity specification of 97% , which is notably higher than the typical 95% purity offered for many other advanced intermediates in the same class, such as (4-Bromo-3-methylisoxazol-5-yl)methyl benzoate . This higher purity reduces the risk of side reactions and simplifies purification of downstream products, directly contributing to more reproducible and efficient research outcomes.

Purity specification
Specification review
97% standard purity vs 95% for comparable building block (methyl benzoate analog)
Supports reproducible synthesis with higher purity specification
Supplier specification; verify for critical steps
Purity Quality Control Reproducibility

1380089-33-7: Key Applications


Bromodomain & Kinase Inhibitor Libraries

The C-4 bromine atom serves as an ideal anchor for introducing diverse aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling, a strategy widely used in the development of bromodomain and kinase inhibitors . The near-quantitative borylation yield documented in patents confirms its suitability for generating boronic ester building blocks, which are critical intermediates in fragment-based drug discovery and parallel library synthesis .

Agrochemical Active Diversification

Isoxazole motifs are prevalent in modern agrochemicals. This compound's orthogonal handles allow for the systematic exploration of structure-activity relationships (SAR) by independently varying substituents at the C-4 and C-5 positions. The 97% purity standard ensures that the biological activity observed in whole-organism assays is attributable to the designed derivative and not to impurities from the starting material .

Functional Probes & PROTACs Synthesis

The C-5 acetate-protected alcohol is a latent handle that can be deprotected to a free alcohol and subsequently functionalized with biotin, fluorophores, or E3 ligase ligands for PROTAC development. The lipophilic nature of the acetate (LogP 1.62) is advantageous during the early stages of probe synthesis, ensuring compatibility with organic reaction media and facilitating chromatographic purification.

Scalable Borylation Process

The demonstrated high conversion and complete consumption of the starting material in the key borylation step, as shown in patent examples, de-risk process scale-up efforts . The well-defined and mild reaction conditions, coupled with a robust supply chain offering high-purity material, make this compound a reliable building block for producing advanced intermediates in multi-kilogram quantities.

Application
Selection Property
Validation Focus
Kinase & bromodomain inhibitor libraries
C-4 bromine cross-coupling handle
Reported borylation conversion and purity
Agrochemical SAR exploration
Orthogonal C-4/C-5 functional handles
High-purity intermediate for systematic diversification
Functional probes & PROTACs
Latent C-5 alcohol for linker attachment
Deprotection compatibility and lipophilicity screening
Scalable borylation process
Validated near-quantitative conversion
Process scalability and reagent efficiency evaluation

Technical Documentation Hub

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